

beta-L-glucopyranose physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-L-glucopyranose*

Cat. No.: *B8732775*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of β -L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical and chemical properties of β -L-glucopyranose, the enantiomer of the naturally abundant β -D-glucopyranose. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.

Physical Properties

β -L-glucopyranose shares many physical properties with its D-isomer, with the notable exception of its optical activity, which is equal in magnitude but opposite in direction.

Quantitative Physical Data

The physical properties of β -L-glucopyranose are summarized in the table below. Data for its more common enantiomer, β -D-glucopyranose, is included for comparison where available.

Property	Value for β -L-Glucopyranose	Value for β -D-Glucopyranose	Reference
Molecular Formula	$C_6H_{12}O_6$	$C_6H_{12}O_6$	[1] [2]
Molecular Weight	180.156 g/mol	180.156 g/mol	[1] [3]
Appearance	White crystalline solid	White crystalline powder	[4]
Melting Point	150 °C (302 °F) (expected)	150 °C (302 °F)	[5]
Solubility in Water	Highly soluble (91 g/100 mL)	Highly soluble	[6] [7]
Specific Optical Rotation $[\alpha]$	-18.7° (initial, in water)	+18.7° (initial, in water)	[8] [9]
Equilibrium Optical Rotation $[\alpha]$	-52.7° (in water)	+52.7° (in water)	[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. The chemical shifts for β -L-glucopyranose are identical to those of β -D-glucopyranose.

1H -NMR of the Anomeric Proton (in D_2O):

- β -anomer: ~4.5 ppm (doublet)[\[10\]](#)
- α -anomer: ~5.1 ppm (doublet)[\[10\]](#)

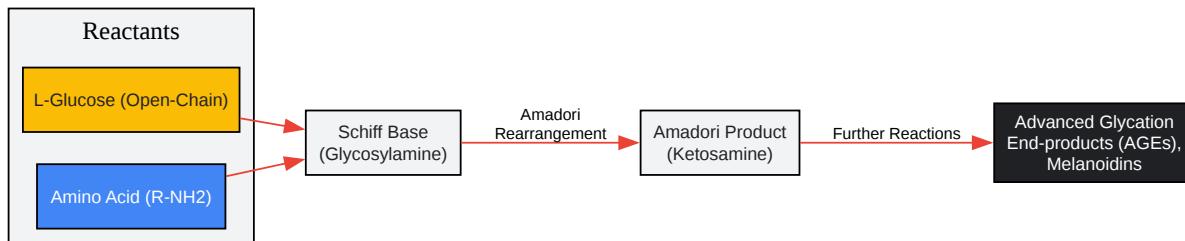
The anomeric proton of the β -anomer typically appears upfield compared to the α -anomer.[\[10\]](#) In an aqueous solution at equilibrium, the ratio of β - to α -anomers is approximately 64:36 for D-glucose, and the same is expected for L-glucose.[\[5\]](#)[\[8\]](#)

Chemical Properties

Mutarotation

In aqueous solution, β -L-glucopyranose undergoes mutarotation, a process where it interconverts with its α -anomer via an open-chain aldehyde form.^{[8][9]} This results in a gradual change in the specific optical rotation of the solution until a dynamic equilibrium is reached.^{[11][12]} The equilibrium mixture for L-glucose, like D-glucose, consists predominantly of the more stable β -anomer (approximately 64%) and the α -anomer (approximately 36%), with trace amounts of the open-chain and furanose forms.^{[5][8]}

[Click to download full resolution via product page](#)


Caption: Mutarotation of L-Glucose in solution.

Stability

The pyranose ring of glucose can adopt a stable chair conformation. The β -anomer of L-glucopyranose is more stable than the α -anomer. This increased stability is attributed to the fact that in the chair conformation of β -L-glucopyranose, all of the bulky hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups can occupy the more favorable equatorial positions, minimizing steric hindrance.^{[13][14]} In the α -anomer, the anomeric hydroxyl group is in an axial position, which introduces steric strain.^[14]

Maillard Reaction

As a reducing sugar, L-glucose contains a hemiacetal group that can open to form a reactive aldehyde. This aldehyde group can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars react with amino acids at elevated temperatures.^{[15][16]} The initial step involves the condensation of the carbonyl group of the open-chain L-glucose with the amino group of an amino acid to form a Schiff base, which then rearranges to form an Amadori product.^{[17][18][19]} This complex cascade of reactions contributes to the development of color and flavor in cooked foods.^[15]

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Maillard Reaction.

Biochemical Properties

L-glucose is not readily metabolized by most living organisms.^[6] Enzymes involved in carbohydrate metabolism, such as hexokinase, are highly stereospecific and cannot phosphorylate L-glucose, which is the initial step of glycolysis.^{[6][20]} This metabolic inertness has led to interest in L-glucose as a potential low-calorie artificial sweetener. While it tastes similar to D-glucose, it is not used by the body as an energy source.^[6] However, some microorganisms have been found to possess enzymes capable of metabolizing L-glucose.^[21]

Experimental Protocols

Determination of Melting Point

Methodology:

- Sample Preparation: A small amount of finely powdered, dry β -L-glucopyranose is packed into a capillary tube to a depth of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point (150 °C), and then the heating rate is slowed to 1-2 °C per minute.

- **Measurement:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow.

Measurement of Optical Rotation

Methodology:

- **Solution Preparation:** A solution of β -L-glucopyranose is prepared by accurately weighing a known mass of the sugar and dissolving it in a precise volume of distilled water in a volumetric flask. A typical concentration is 1 g per 100 mL.
- **Apparatus:** A polarimeter is used, typically with a sodium lamp as the light source (D-line, 589 nm). The instrument is zeroed using a blank (the pure solvent).
- **Procedure:** The sample solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). Air bubbles must be completely removed.
- **Measurement:** The observed optical rotation (α) is measured. To observe mutarotation, measurements are taken immediately after dissolution and then periodically until a stable reading is obtained.
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c * l)$ where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- **Sample Preparation:** A sample of β -L-glucopyranose (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, most commonly deuterium oxide (D_2O), in an NMR tube. D_2O is used to avoid a large interfering solvent proton signal.
- **Apparatus:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Procedure:** The sample tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to achieve a homogeneous magnetic field.

- Data Acquisition: A standard ^1H -NMR spectrum is acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
- Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure and determine the relative proportions of the α and β anomers at equilibrium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-L-glucopyranose | C6H12O6 | CID 6992084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-L-gulopyranose | C6H12O6 | CID 6971098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β -D-Glucopyranose [webbook.nist.gov]
- 4. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. L-Glucose - Wikipedia [en.wikipedia.org]
- 7. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mutarotation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. magritek.com [magritek.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. vedantu.com [vedantu.com]
- 13. quora.com [quora.com]
- 14. aklectures.com [aklectures.com]

- 15. Maillard reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Maillard Reaction — MondoScience [mondoscience.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [β -L-glucopyranose physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8732775#beta-l-glucopyranose-physical-and-chemical-properties\]](https://www.benchchem.com/product/b8732775#beta-l-glucopyranose-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com